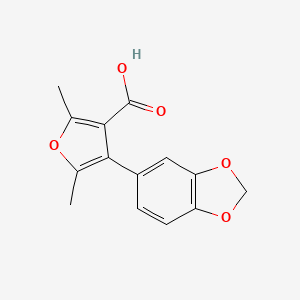

4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furoic acid

Description

4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furoic acid (CAS: 477319-12-3) is a carboxylic acid derivative featuring a furan ring substituted with a 1,3-benzodioxole group and two methyl groups. Notably, commercial availability of this compound has been discontinued by suppliers like CymitQuimica, limiting its accessibility for current research .

Propriétés

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-2,5-dimethylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c1-7-12(13(14(15)16)8(2)19-7)9-3-4-10-11(5-9)18-6-17-10/h3-5H,6H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEINJSAVLFFNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)C)C(=O)O)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301183840 | |

| Record name | 4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301183840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104794-31-2 | |

| Record name | 4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104794-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301183840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furoic acid typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

Attachment to the Furoic Acid Moiety: The benzodioxole ring is then attached to the furoic acid moiety through a series of reactions, including esterification and subsequent hydrolysis.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole or furoic acid moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Applications De Recherche Scientifique

4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mécanisme D'action

The mechanism by which 4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the 1,3-benzodioxol-5-yl moiety but differing in core structures and functional groups.

Structural Analogues and Key Differences

Table 1: Structural Comparison of Selected Benzodioxol-Containing Compounds

Physicochemical and Functional Properties

- Polarity and Solubility: The carboxylic acid group in the target compound confers higher water solubility compared to esters (e.g., [1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)ethyl] benzoate) or amides (e.g., acrylamide derivatives) .

- Acidity: The -COOH group (pKa ~2-3) makes the target compound significantly more acidic than neutral analogs like propanones or esters.

- Lipophilicity : Methyl groups on the furan ring enhance lipophilicity, but this is offset by the polar -COOH, resulting in a logP likely lower than acrylamide derivatives .

Notes on Data Limitations

Activité Biologique

4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its insecticidal effects, antidiabetic potential, and cytotoxicity.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a furoic acid structure. The presence of these functional groups is believed to contribute significantly to its biological activity.

Insecticidal Activity

Recent studies have highlighted the insecticidal properties of benzodioxole derivatives, particularly against the mosquito Aedes aegypti, a vector for several serious diseases.

- Study Findings :

- A study synthesized various benzodioxole acids and assessed their larvicidal activity against Aedes aegypti. The compound 4 demonstrated significant larvicidal activity with LC50 and LC90 values of 28.9 ± 5.6 μM and 162.7 ± 26.2 μM, respectively .

- The positive control, temephos, exhibited much lower LC values (<10.94 μM), indicating that while the new compounds show promise, they are not yet as effective as established insecticides.

| Compound | LC50 (μM) | LC90 (μM) | Toxicity to Mammals |

|---|---|---|---|

| 4 | 28.9 | 162.7 | No cytotoxicity up to 5200 μM |

| Temephos | <10.94 | N/A | Not specified |

Antidiabetic Potential

The antidiabetic effects of benzodioxole derivatives have been explored, particularly in relation to α-amylase inhibition.

- Research Insights :

- In vitro studies showed that certain derivatives exhibited potent α-amylase inhibition with IC50 values ranging from 0.68 to 0.85 µM .

- In vivo studies using streptozotocin-induced diabetic mice revealed that specific compounds significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL .

| Compound | IC50 (µM) | Blood Glucose Reduction (mg/dL) |

|---|---|---|

| IIa | 0.85 | N/A |

| IIc | 0.68 | From 252.2 to 173.8 |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of potential therapeutic agents.

- Findings :

Case Studies

- Insecticidal Efficacy : The synthesis of various benzodioxole derivatives demonstrated varying degrees of efficacy against mosquito larvae, emphasizing the need for structural optimization to enhance activity.

- Diabetes Management : The promising results in α-amylase inhibition and blood glucose regulation in animal models indicate that these compounds could be developed into effective antidiabetic medications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.